molecular formula C21H23N5O4 B2951290 ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 921573-91-3

ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate

Cat. No.: B2951290
CAS No.: 921573-91-3
M. Wt: 409.446
InChI Key: SWAUSSZYEPWHNA-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrazolopyridine Core: : The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved by reacting 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazolone, which then undergoes cyclization with a suitable aldehyde to yield the pyrazolopyridine core.

  • Introduction of the Piperazine Moiety: : The pyrazolopyridine intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols can replace the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.

  • Biological Studies: : The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance, such as agrochemicals or specialty chemicals.

Comparison with Similar Compounds

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can be compared with other pyrazolopyridine derivatives:

  • Ethyl 4-(3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate: : Lacks the methyl group at the 5-position, which may affect its biological activity and binding affinity.

  • Mthis compound: : Has a methyl ester instead of an ethyl ester, which could influence its solubility and pharmacokinetic properties.

  • 4-(5-Methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylic acid: : The free carboxylic acid form, which may have different reactivity and biological activity compared to the ester derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-3-30-21(29)25-11-9-24(10-12-25)19(27)16-13-23(2)14-17-18(16)22-26(20(17)28)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAUSSZYEPWHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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